molecular formula C8H12N2O B1400756 (R)-1-(5-Methoxypyridin-2-yl)ethanamine CAS No. 953780-25-1

(R)-1-(5-Methoxypyridin-2-yl)ethanamine

Cat. No. B1400756
M. Wt: 152.19 g/mol
InChI Key: XFPSDYRFLSUNKD-ZCFIWIBFSA-N
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Description

Synthesis Analysis

The synthesis of “®-1-(5-Methoxypyridin-2-yl)ethanamine” involves a reaction with 1-hydroxy-7-aza-benzotriazole, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 20℃ for 2.5 hours .


Molecular Structure Analysis

The InChI code for “®-1-(5-Methoxypyridin-2-yl)ethanamine” is 1S/C8H12N2/c1-6-3-4-8 (7 (2)9)10-5-6/h3-5,7H,9H2,1-2H3 .


Physical And Chemical Properties Analysis

“®-1-(5-Methoxypyridin-2-yl)ethanamine” is a solid or liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Neuropharmacology and Psychoactive Substance Research

(R)-1-(5-Methoxypyridin-2-yl)ethanamine is part of the class of new psychoactive substances (NPS), which have gained popularity and pose global health risks. Research in this area focuses on the chemical and pharmacological diversity of NPS and their clinical implications, particularly their association with Serotonin Syndrome (SS). This syndrome can develop due to over-activation of the serotoninergic system and has severe consequences, emphasizing the need for awareness about NPS risks and the diagnostic challenges they present due to their undetectability in routine drug screenings (Schifano et al., 2021).

Cognitive Enhancement

Studies have also explored derivatives of (R)-1-(5-Methoxypyridin-2-yl)ethanamine for their cognitive enhancement properties. Research on compounds like 2-[1-(4-Methylpiperazine)]-2-[1-(2-Pyridine)Ethoxy](Promoting Memory No.5) and 1-(4-Methylpiperazin-1-yl)-2-(1-(pyridin-2-yl)Ethoxy) Ethanone(Promoting Memory No.6) revealed their potential in improving learning and memory dysfunction in mice models, indicating the scope of these compounds in treating cognitive disorders (Zhang Hong-ying, 2012).

Chemotherapy Augmentation

In the field of oncology, derivatives of (R)-1-(5-Methoxypyridin-2-yl)ethanamine, like N,N-diethyl-2-[4-(phenylmethyl) phenoxy]ethanamine (DPPE; tesmilifene), have been studied for their potential to augment chemotherapy cytotoxicity. A Phase III trial reported that DPPE combined with doxorubicin showed an increase in overall survival compared to doxorubicin alone in metastatic or recurrent breast cancer, suggesting the potential of DPPE in enhancing the efficacy of chemotherapy (Reyno et al., 2004).

Anti-inflammatory Applications

Psychedelic compounds, including (R)-1-(5-Methoxypyridin-2-yl)ethanamine derivatives, are being investigated for their anti-inflammatory properties. The activation of serotonin 2A receptors by these compounds has shown potent anti-inflammatory effects in animal models, which indicates their potential as a novel therapeutic strategy for various inflammatory disorders (Flanagan & Nichols, 2018).

Safety And Hazards

“®-1-(5-Methoxypyridin-2-yl)ethanamine” is classified under the GHS07 hazard class. It has the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(1R)-1-(5-methoxypyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(9)8-4-3-7(11-2)5-10-8/h3-6H,9H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPSDYRFLSUNKD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(5-Methoxypyridin-2-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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